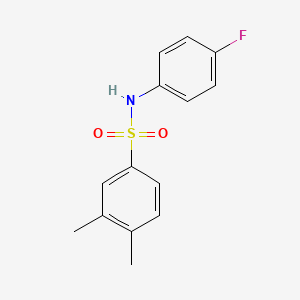

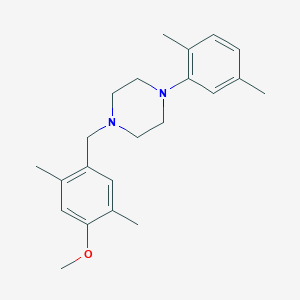

N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide" is a chemical compound of interest in various scientific studies due to its unique structure and potential applications in chemistry and pharmacology. While specific studies directly on this compound are limited, insights can be drawn from research on related sulfonamide compounds.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. While direct synthesis methods for "N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide" are not readily found, similar sulfonamide compounds have been synthesized through reactions involving corresponding aniline derivatives and sulfonyl chlorides under basic conditions or through coupling reactions facilitated by catalysts (Al-Hourani et al., 2016).

Molecular Structure Analysis

Crystal structure analysis of related sulfonamides has revealed insights into molecular conformations, intermolecular interactions, and crystal packing. For instance, studies on similar compounds have shown diverse supramolecular architectures controlled by C—H⋯πaryl interactions and C—H⋯O hydrogen bonds, forming two-dimensional and three-dimensional structures (Rodrigues et al., 2015).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as n′-phenyl pyridylcarbohydrazides have been found to inhibit the enzyme succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

It’s suggested that similar compounds inhibit the activity of sdh, leading to disruption in energy production within the cell . This inhibition could potentially lead to cell death, particularly in cells that rely heavily on these energy production pathways .

Biochemical Pathways

The biochemical pathways affected by N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide are likely related to energy production within the cell. Inhibition of SDH disrupts the citric acid cycle and the electron transport chain, both of which are essential for ATP production . The downstream effects of this disruption could include decreased energy availability within the cell, potentially leading to cell death .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .

Result of Action

The inhibition of sdh by similar compounds can lead to disruption in energy production within the cell, potentially leading to cell death . This could be particularly impactful in cells that rely heavily on these energy production pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .

特性

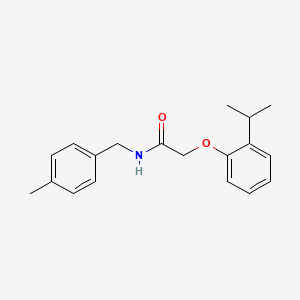

IUPAC Name |

N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTOOKIRAKUUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Dimethylphenyl)sulfonyl](4-fluorophenyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)

![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)

![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)

![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)